Lydicamycin

Antimicrobial Resistance MRSA Natural Product

Lydicamycin is a structurally novel type I polyketide antibiotic produced by the marine-derived actinomycete *Streptomyces platensis* TP-A0598. Its unique skeleton incorporates tetramic acid and amidinopyrrolidine moieties.

Molecular Formula C33H54O2
Molecular Weight 482.8 g/mol
Cat. No. B8101288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLydicamycin
Molecular FormulaC33H54O2
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCCC=CCCC=CCC(C)C=CCCC=CCC(C)CCC1CC2CCC(C(C2C=C1C)O)O
InChIInChI=1S/C33H54O2/c1-5-6-7-8-9-11-14-17-26(2)18-15-12-10-13-16-19-27(3)20-21-29-25-30-22-23-32(34)33(35)31(30)24-28(29)4/h6-7,11,13-16,18,24,26-27,29-35H,5,8-10,12,17,19-23,25H2,1-4H3/b7-6+,14-11+,16-13+,18-15+
InChIKeyCCKQNIYSGVLMEW-AIJVIGOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lydicamycin: A Structurally Unique Polyketide Antibiotic for MRSA and Antitumor Research


Lydicamycin is a structurally novel type I polyketide antibiotic [1] produced by the marine-derived actinomycete *Streptomyces platensis* TP-A0598 [2]. Its unique skeleton incorporates tetramic acid and amidinopyrrolidine moieties [1]. It exhibits targeted antimicrobial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range [3]. Lydicamycin has also been investigated for its cytocidal activity against mammalian tumor cells [4] and its role in regulating plant auxin transport, revealing an unprecedented herbicidal mechanism [5].

Why Lydicamycin Cannot Be Substituted by Common Macrolides or Lincosamides


Lydicamycin cannot be generically substituted by other anti-MRSA agents like vancomycin, linezolid, or daptomycin, nor by its own congeners (e.g., TPU-0037-C), due to its unique polyketide synthase (PKS) / non-ribosomal peptide synthetase (NRPS) hybrid biosynthetic origin and distinct molecular target [1]. Unlike common antibiotics that primarily target the bacterial cell wall or protein synthesis through conventional binding sites, Lydicamycin and its structural analogs demonstrate a unique mechanism involving disruption of bacterial protein synthesis via binding to the 50S ribosomal subunit at the peptidyl transferase center [2]. Furthermore, the specific structural modifications within the Lydicamycin class (e.g., hydroxylation, demethylation) lead to quantifiable differences in potency against MRSA (MICs ranging from 0.39 to >50 µg/mL) [3]. Therefore, selecting the precise compound is critical for ensuring reproducible and target-specific biological activity in antimicrobial and anticancer research programs.

Quantitative Differentiation of Lydicamycin Against Closest Analogs: A Procurement Evidence Guide


Potency Comparison: Lydicamycin vs. TPU-0037 Congeners Against MRSA

Lydicamycin demonstrates potent and selective antimicrobial activity against Gram-positive bacteria, with a reported MIC of 3.13 µg/mL against MRSA . This potency is within the range of its close structural analogs, the TPU-0037 congeners (MICs: 1.56 - 12.5 µg/mL) [1], and notably more active than the average MIC for the class against other Gram-positive strains (e.g., 0.39-3.13 µg/mL) . Importantly, Lydicamycin is ineffective against Gram-negative bacteria (MICs > 50 µg/mL) , which defines its narrow, targeted spectrum.

Antimicrobial Resistance MRSA Natural Product

Structural Distinction: Lydicamycin's Unique Core vs. Enediyne Antibiotics

Lydicamycin's chemical structure is defined by a novel skeleton containing tetramic acid and amidinopyrrolidine moieties [1], a unique scaffold that distinguishes it from other potent antitumor antibiotics like Lidamycin [2]. While Lidamycin (also known as C-1027) is an enediyne antibiotic that exerts its cytotoxicity through radical-mediated DNA damage [2], Lydicamycin's polyketide origin and PKS/NRPS biosynthetic pathway represent a completely different chemical class and mechanism of action [3].

Structural Biology Antibiotic Discovery Chemical Scaffold

Biosynthetic Gene Cluster: A Clear Genetic Blueprint for Lydicamycin Production

The complete biosynthetic gene cluster (BGC) for lydicamycin has been identified and sequenced from *Streptomyces* sp. TP-A0598 [1]. This PKS/NRPS gene cluster, spanning approximately 116.7 kb, is publicly available under accession BGC0001477 [2]. The availability of this well-characterized BGC enables precise genetic engineering, heterologous expression, and the generation of novel analogs through combinatorial biosynthesis [1], which is not possible for many other anti-MRSA compounds whose biosynthetic pathways remain unknown.

Synthetic Biology Genome Mining Biosynthesis

Key Application Scenarios for Lydicamycin in Scientific Research


Antimicrobial Susceptibility Testing and Mechanism of Action Studies

Given its potent and narrow-spectrum activity against Gram-positive bacteria, including MRSA (MIC = 3.13 µg/mL) , Lydicamycin is ideal for use as a reference compound in antimicrobial susceptibility testing (AST) panels. Its unique mechanism of action, targeting the peptidyl transferase center of the 50S ribosomal subunit [1], makes it a valuable tool for studying bacterial protein synthesis inhibition and for identifying potential synergistic effects with other antibiotics that act on different ribosomal targets.

Synthetic Biology and Combinatorial Biosynthesis

Researchers in synthetic biology and metabolic engineering can utilize the fully sequenced and publicly available Lydicamycin BGC (BGC0001477) [2]. This genetic blueprint facilitates the heterologous production of Lydicamycin in model organisms like *Streptomyces coelicolor* and enables combinatorial biosynthesis efforts to generate novel Lydicamycin analogs with potentially improved pharmacological properties, such as enhanced potency or altered spectrum of activity.

Plant Biology and Herbicide Discovery Research

Lydicamycin has been identified as a novel regulator of auxin polar transport in *Arabidopsis thaliana*, inducing flavonol overaccumulation and affecting plant development [3]. This unique herbicidal mechanism positions Lydicamycin as a valuable chemical probe for investigating plant hormone signaling pathways and for screening efforts aimed at discovering new herbicidal leads that target auxin transport, an area of interest for agricultural biotechnology.

Cancer Cell Line Screening and Drug Discovery

Lydicamycin has demonstrated cytocidal activity against mammalian tumor cells in vitro [4]. While not as potent as some enediyne antibiotics, its distinct polyketide structure and mechanism of action (ribosome inhibition) provide a differentiated chemical scaffold for cancer drug discovery. It can be used in cell viability assays (e.g., MTT assay) to screen for sensitivity across panels of cancer cell lines, particularly those with altered protein synthesis dependencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lydicamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.